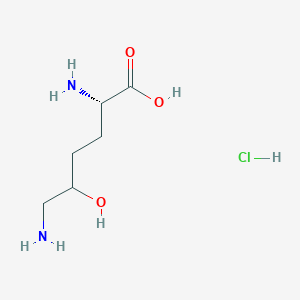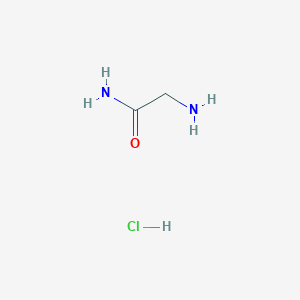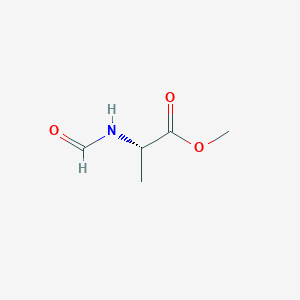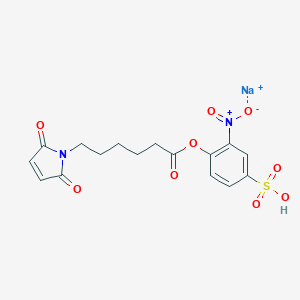
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride
説明
“2,6-Diamino-5-hydroxyhexanoic acid hydrochloride” is also known as “DL-5-Hydroxylysine hydrochloride”. It is a constituent of collagen . The compound has a linear formula of NH2CH2CH(OH)CH2CH2CH(NH2)COOH · HCl . Its molecular weight is 198.65 .
Synthesis Analysis
The synthesis of “2,6-Diamino-5-hydroxyhexanoic acid hydrochloride” usually involves chemical synthesis methods. A common method involves reacting DL-lysine with glycerol to produce 5-hydroxy-DL-lysine hydrochloride under the condition of phosphorus pentoxide as a chlorinating agent .Molecular Structure Analysis
The molecular structure of “2,6-Diamino-5-hydroxyhexanoic acid hydrochloride” can be represented by the SMILES string Cl.NCC(O)CCC(N)C(O)=O .Physical And Chemical Properties Analysis
“2,6-Diamino-5-hydroxyhexanoic acid hydrochloride” is a white powder . It has a melting point of 225 °C (dec.) (lit.) .科学的研究の応用
Marker for Radical-Induced Protein Oxidation
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is useful in studying radical-induced protein oxidation. When lysine is attacked by radicals in the presence of oxygen, it produces hydroxylysine derivatives, including 2,6-diamino-5-hydroxyhexanoic acid. This derivative is a potential marker for protein oxidation, especially in biological systems where lysine residues are exposed to radical attacks. This application is significant in understanding oxidative stress and related diseases (Morin et al., 1998).
Growth Inhibition in Microorganisms
Research shows that 2,6-diamino-5-hydroxyhexanoic acid hydrochloride acts as a growth inhibitor in certain microorganisms. This inhibition is linked to its structural resemblance to lysine, which plays a crucial role in DNA, RNA, and protein synthesis. Its potential as an antimicrobial or herbicidal agent is noteworthy, especially in controlling organisms like pneumococci (Neumeyer & Firshein, 1966).
Role in Synthetic Peptide Modification
This compound is also important in the synthesis of peptides and proteins. It is used as an intermediate in creating various lysine derivatives, which are crucial in protein engineering and design. These applications are important for developing novel therapeutic agents and understanding protein interactions and functions (Kumar, 2013).
Antidyslipidemic and Antioxidant Properties
Studies have revealed that derivatives of 2,6-diamino-5-hydroxyhexanoic acid demonstrate antidyslipidemic and antioxidant activities. These properties are significant in the development of treatments for conditions like high cholesterol and oxidative stress-related diseases (Prasad et al., 2013).
Corrosion Inhibition
This compound has shown potential in applications like corrosion inhibition. Its structural properties allow it to act as an efficient inhibitor, particularly in metal preservation. This application is crucial in industries where metal longevity and integrity are paramount (Gupta et al., 2016).
Safety And Hazards
特性
IUPAC Name |
2,6-diamino-5-hydroxyhexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXVOTKVFFAZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884582 | |
| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride | |
CAS RN |
13204-98-3 | |
| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13204-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13204-98-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-DL-lysine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)











